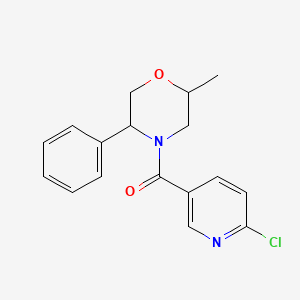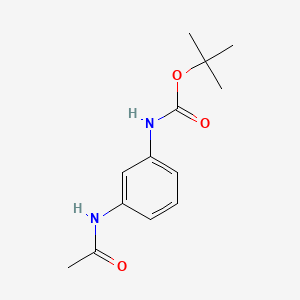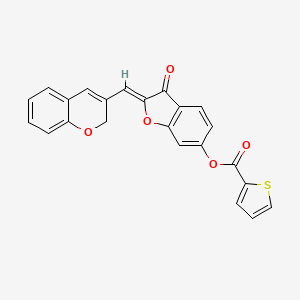![molecular formula C14H20N2O2 B2360533 N-[2-(4-Methoxy-N-methylanilino)ethyl]-N-methylprop-2-enamide CAS No. 2411200-71-8](/img/structure/B2360533.png)
N-[2-(4-Methoxy-N-methylanilino)ethyl]-N-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Methoxy-N-methylanilino)ethyl]-N-methylprop-2-enamide is a synthetic organic compound with the molecular formula C14H20N2O2 and a molecular weight of 248.326 g/mol. This compound is characterized by the presence of a methoxy group (-OCH3) attached to an aniline moiety, which is further connected to an ethyl chain and a prop-2-enamide group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methoxy-N-methylanilino)ethyl]-N-methylprop-2-enamide typically involves the following steps:
N-Methylation of Aniline Derivatives: The starting material, 4-methoxyaniline, undergoes N-methylation using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide.
Formation of the Ethyl Chain: The N-methylated aniline derivative is then reacted with ethyl bromide or ethyl chloride in the presence of a base to form the N-ethylated product.
Amidation Reaction: The final step involves the reaction of the N-ethylated product with acryloyl chloride or a similar reagent to form the prop-2-enamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Methoxy-N-methylanilino)ethyl]-N-methylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted aniline derivatives .
Scientific Research Applications
N-[2-(4-Methoxy-N-methylanilino)ethyl]-N-methylprop-2-enamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-Methoxy-N-methylanilino)ethyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[2-(4-Methoxy-N-methylanilino)ethyl]-N-methylprop-2-enamide can be compared with other similar compounds, such as:
N-[2-(4-Methoxy-N-methylanilino)ethyl]-N-methylbut-2-ynamide: Similar structure but with a but-2-ynamide group instead of a prop-2-enamide group.
This compound: Similar structure but with different substituents on the aniline ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(4-methoxy-N-methylanilino)ethyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-5-14(17)16(3)11-10-15(2)12-6-8-13(18-4)9-7-12/h5-9H,1,10-11H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTDITDVRCSNFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)C(=O)C=C)C1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3,6-trimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2360450.png)


![6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2360455.png)

![7-(1,3-Benzodioxol-5-yl)-2-(tert-butyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2360457.png)

![5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline](/img/structure/B2360462.png)
![N-[1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2360463.png)
![2-[(2-Ethylpyrazol-3-yl)methyl-(3-methylbutan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2360466.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide](/img/structure/B2360470.png)
![1-(4-Methoxypyrimidin-2-yl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2360471.png)
